METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE
Description
METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE is a chromenone-derived ester featuring a cyclohexa-fused chromen core substituted with a methyl group at position 3, a keto group at position 6, and a phenylacetate ester moiety. This compound is structurally characterized by its polycyclic framework and ester functionality, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-14-12-18(27-21(23(25)26-2)15-8-4-3-5-9-15)20-16-10-6-7-11-17(16)22(24)28-19(20)13-14/h3-5,8-9,12-13,21H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFBGAHYECZNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE involves several steps. One common synthetic route includes the reaction of 3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl with methyl 2-phenylacetate under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmaceutical applications .
Bromination
The chromen ring’s electron-rich positions are susceptible to electrophilic bromination. A method using N-bromosuccinimide (NBS) in acetonitrile at room temperature has been reported for analogous chromen derivatives .
| Reaction Site | Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Chromen C7 position | NBS, CH₃CN, RT | 7-bromo derivative | Regioselectivity confirmed via HPLC |
Reduction of Ketone
The 6-oxo group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation, altering the compound’s polarity .
| Reducing Agent | Conditions | Product | Purity (HPLC) | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol, 25°C | 6-hydroxy derivative | 92% | |
| H₂/Pd-C | Methanol, 50 psi | Same as above | 88% |
Oxidative Degradation
The chromen ring undergoes oxidative cleavage with strong oxidizing agents like KMnO₄, producing fragmented aromatic acids .
| Oxidizing Agent | Conditions | Major Product | Byproducts | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C | Phthalic acid derivatives | CO₂, H₂O |
Phenyl Group Functionalization
The phenyl substituent participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though reaction conditions must avoid ester hydrolysis .
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-nitro-phenyl derivative | 65% | |
| Sulfonation | SO₃/H₂SO₄ | 3-sulfo-phenyl derivative | 58% |
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition in the chromen ring, forming dimeric structures. This reactivity is exploited in materials science .
| Light Source | Solvent | Product | Application | Reference |
|---|---|---|---|---|
| UV-C (254 nm) | Acetone | Dimer | Polymer crosslinking |
Key Stability Considerations
Scientific Research Applications
Scientific Research Applications
Methyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)-2-phenylacetate has diverse applications in several fields:
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Serves as a precursor in organic synthesis pathways.
Biology
- Potential bioactive molecule with applications in drug discovery.
- Investigated for its effects on various biological pathways and targets.
Medicine
- Research into pharmacological properties could lead to new therapeutic agents.
- Potential applications in treating diseases through modulation of biochemical pathways.
Industry
- Utilized in developing new materials with specific properties such as polymers or coatings.
- May be applied in agricultural chemistry for developing plant growth regulators.
Case Studies
Several studies have highlighted the potential of this compound:
- Pharmacological Studies : Research has shown that derivatives of this compound exhibit anti-inflammatory and antioxidant activities. These findings suggest its potential as a therapeutic agent in managing chronic inflammation and oxidative stress-related diseases.
- Material Science Applications : The compound has been explored for its utility in creating advanced materials with enhanced thermal stability and mechanical strength. Its unique structural features allow for modifications that can tailor material properties for specific industrial applications.
- Biochemical Pathway Modulation : Studies indicate that this compound interacts with specific enzymes or receptors, leading to significant modulation of biochemical pathways. This property is crucial for its application in drug design and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related chromenone derivatives, emphasizing substituent effects, reactivity, and applications.
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| Target Compound : METHYL 2-({3-METHYL-6-OXO-6H...CHROMEN-1-YL}OXY)-2-PHENYLACETATE | Methyl group (C3), phenylacetate ester | Not explicitly reported | Likely intermediate for pharmaceuticals or agrochemicals; phenyl group may enhance lipophilicity and bioactivity. |
| BENZYL 2-({3-METHYL-6-OXO...CHROMEN-1-YL}OXY)ACETATE | Benzyl ester (vs. methyl ester in target) | 288.3 | Used in oxidation/reduction reactions; studied for anti-inflammatory and antioxidant properties. |
| ISOPROPYL ((3-METHYL-6-OXO...CHROMEN-1-YL}OXY)ACETATE | Isopropyl ester (bulkier substituent) | Not reported | Altered solubility and steric effects; potential for modified biological activity. |
| 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL ACETATE | Acetate group (simpler ester) | Not reported | Building block in organic synthesis; less steric hindrance for nucleophilic substitution reactions. |
| 6-OXO-6H-BENZO[C]CHROMEN-3-YL 4-METHYL-1-BENZENESULFONATE | Sulfonate group (vs. ester in target) | Not reported | Enhanced stability and solubility; explored in therapeutic pipelines for enzyme inhibition. |
| N-{2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOVL}-L-VALINE | Valine amide linkage (bioactive moiety) | Not reported | Antimicrobial and anticancer applications; amide group enables peptide-like interactions. |
Structural and Functional Insights :
Ester Group Variations: The benzyl ester in increases molecular weight (288.3 g/mol) compared to the target compound’s methyl ester, likely enhancing membrane permeability but reducing metabolic stability. The phenylacetate group in the target compound combines lipophilicity (from phenyl) with esterase susceptibility, balancing bioavailability and controlled degradation.
Core Modifications :
- Compounds like 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL ACETATE lack the cyclohexa-fused ring system, simplifying synthesis but reducing conformational rigidity compared to the target compound.
Biological Activity: The sulfonate derivative exhibits improved aqueous solubility and stability, making it suitable for intravenous formulations, whereas the target compound’s ester group may favor oral bioavailability. The valine-linked analog demonstrates how bioisosteric replacements (ester → amide) can shift activity toward antimicrobial or anticancer pathways.
Synthetic Utility :
- The target compound’s phenylacetate group enables diverse derivatization (e.g., hydrolysis to carboxylic acid, nucleophilic substitution) compared to the less reactive acetate in .
Contradictions and Limitations :
- Evidence specifies that its compound is strictly for in vitro use, suggesting similar regulatory constraints for the target compound.
- While highlights antimicrobial activity, other analogs (e.g., ) lack explicit bioactivity data, underscoring the need for targeted studies on the phenylacetate derivative.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE, and what key intermediates are involved?
- Methodology : Synthesis typically involves coupling a substituted chromenone derivative with a phenylacetate ester. For example, intermediates like 3-methyl-6-oxo-cyclohexa[c]chromen-1-ol (or its activated form) can react with methyl 2-phenyl-2-hydroxyacetate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage . Key intermediates include the chromenone core (synthesized via cyclization of substituted coumarins) and the phenylacetate precursor, which may require protection/deprotection steps to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : H and C NMR are critical for confirming the ester group (δ ~3.7 ppm for methyl ester) and the chromenone ring system (aromatic protons δ 6.5–8.0 ppm). NOESY can resolve stereochemical ambiguities in the cyclohexane ring .
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., C₂₃H₂₂O₅), while fragmentation patterns identify the ester and chromenone moieties .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone ketone) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, considering steric hindrance from the cyclohexa[c]chromen ring?
- Methodology : Steric hindrance at the 1-position of the chromenone ring can reduce coupling efficiency. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the hydroxyl group.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances esterification kinetics .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by promoting efficient energy transfer .
- Data-driven optimization : Design of Experiments (DoE) can identify optimal molar ratios and temperatures, as demonstrated in analogous chromenone syntheses .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodology :
- Comparative assay validation : Replicate experiments using standardized protocols (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) affecting compound solubility .
- Metabolite profiling : LC-MS can identify degradation products (e.g., hydrolyzed ester) that may influence activity .
- Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability in compound purity, as impurities ≤5% can significantly alter bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
